molecular formula C28H34O8 B1233759 Bisvertinol

Bisvertinol

Cat. No. B1233759
M. Wt: 498.6 g/mol
InChI Key: AJYDWIULPHVWEI-PHRZUIITSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bisvertinol is a natural product found in Trichoderma longibrachiatum with data available.

Scientific Research Applications

1. Inhibitor of Lipid Droplet Accumulation

Bisvertinol and its related compound, isothis compound, have been studied for their effects on lipid droplet accumulation in macrophages. Isothis compound, with two alkenyl side chains extending in the same direction, was found to inhibit lipid droplet accumulation, while this compound had almost no effect on this accumulation (Koyama et al., 2007).

2. Derivative in Dimeric Vertinoids

This compound is a part of a group of compounds known as bisvertinols, which are dimeric vertinoids derived from Verticillium intertextum. These compounds differ mainly in their side chains and have been characterized based on their spectroscopic properties (Trifonov et al., 1986).

3. β-1,6-Glucan Biosynthesis Inhibition

Bisvertinolone, a related compound to this compound, has been identified as a β-1,6-glucan biosynthesis inhibitor, highlighting its potential application in the study of fungal biology. Its absolute stereochemistry was determined through spectroscopic analysis (Kontani et al., 1994).

4. Antimicrobial Activity Against Staphylococcus Aureus

A strain of Aspergillus protuberus has been identified as producing bisvertinolone, which shows significant activity against Staphylococcus aureus, suggesting potential antimicrobial applications (Corral et al., 2018).

5. Relevance in Invertebrate Research Ethics

While not directly related to this compound's applications, the ethics surrounding the use of invertebrates in research, including studies involving this compound, are being reassessed, reflecting a growing concern for the ethical treatment of experimental subjects (Drinkwater et al., 2019).

properties

Molecular Formula

C28H34O8

Molecular Weight

498.6 g/mol

IUPAC Name

(2Z,9Z)-4,4a,8-trihydroxy-2,9-bis[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-4,5a,7,9b-tetramethyl-3,9a-dihydrodibenzofuran-1,6-dione

InChI

InChI=1S/C28H34O8/c1-7-9-11-13-18(29)17-15-25(4,34)28(35)26(5,24(17)33)22-20(19(30)14-12-10-8-2)21(31)16(3)23(32)27(22,6)36-28/h7-14,22,29-31,34-35H,15H2,1-6H3/b9-7+,10-8+,13-11+,14-12+,18-17-,20-19+

InChI Key

AJYDWIULPHVWEI-PHRZUIITSA-N

Isomeric SMILES

C/C=C/C=C/C(=C/1\CC(C2(C(C1=O)(C3/C(=C(\C=C\C=C\C)/O)/C(=C(C(=O)C3(O2)C)C)O)C)O)(C)O)/O

SMILES

CC=CC=CC(=C1CC(C2(C(C1=O)(C3C(=C(C=CC=CC)O)C(=C(C(=O)C3(O2)C)C)O)C)O)(C)O)O

Canonical SMILES

CC=CC=CC(=C1CC(C2(C(C1=O)(C3C(=C(C=CC=CC)O)C(=C(C(=O)C3(O2)C)C)O)C)O)(C)O)O

synonyms

bisvertinol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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